![molecular formula C21H26N2O4 B11824301 methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate](/img/structure/B11824301.png)
methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate
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Overview
Description
Methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate is a complex organic compound with the molecular formula C21H26N2O4 and a molecular weight of 370.44 g/mol . This compound is characterized by its indole moiety, which is a significant structure in many natural products and pharmaceuticals .
Preparation Methods
The synthesis of methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate involves multiple stepsThe final step involves the esterification of the but-2-enoic acid derivative . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pressure, and the use of catalysts .
Chemical Reactions Analysis
Methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole compounds can inhibit the growth of various cancer cell lines. A notable study reported an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent activity while sparing normal cells.
Table: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|---|
Compound A | MDA-MB-231 | 0.126 | High |
Compound B | MCF10A | >2 | Low |
Antidiabetic Potential
The structural characteristics of this compound suggest it could be a candidate for antidiabetic drug development. Similar compounds have shown promising results in inhibiting key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase, with IC50 values ranging from 0.91 to 6.28 μM .
Table: Antidiabetic Activity
Enzyme Target | IC50 (μM) |
---|---|
α-glucosidase | 6.28 |
α-amylase | 4.58 |
PTP1B | 0.91 |
Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective effects due to their ability to modulate neurotransmitter systems and reduce oxidative stress. This compound could potentially serve as a lead compound for developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Anti-inflammatory Properties
Research has indicated that indole-based compounds possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-y)formamido]but-2-enoate may also be explored for its potential in treating inflammatory conditions.
Study on Indole Derivatives
A comprehensive study evaluated various indole derivatives for their biological activities, including anticancer and antidiabetic effects. The results demonstrated that modifications to the indole structure significantly impacted the compounds' efficacy against cancer cell lines and their enzyme inhibition profile .
Clinical Potential
The ongoing research into the pharmacokinetics and pharmacodynamics of methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl -1H-indol -3 -yl)formamido]but -2 -enoate highlights its potential as a multi-target therapeutic agent. Future studies are anticipated to explore its safety profiles and clinical applications further.
Mechanism of Action
The mechanism of action of methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone involved in growth and development.
Indomethacin: A nonsteroidal anti-inflammatory drug used to reduce fever, pain, and inflammation.
Serotonin: A neurotransmitter that plays a role in mood regulation and other physiological functions.
The uniqueness of this compound lies in its specific structural features, such as the cyclopentyl and methoxy groups, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C21H26N2O4 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate |
InChI |
InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25) |
InChI Key |
ONZCVJIBENGLKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC |
Origin of Product |
United States |
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